methyl 2-(1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, closely related to methyl 2-(1H-1,2,4-triazol-1-yl)acetate, has been reported to be efficiently conducted under continuous-flow conditions. This method is atom economical, highly selective, and environmentally benign, avoiding chromatography and isolation steps. The flow reactor approach leads to higher yields compared to traditional batch synthesis, and a highly energetic intermediate could be safely handled in this manner. This development in synthesis methods underscores the importance of continuous-flow chemistry in producing triazole derivatives more sustainably and efficiently (Tortoioli et al., 2020).
Scientific Research Applications
Corrosion Inhibition
One significant application of triazole derivatives, including those related to methyl 2-(1H-1,2,4-triazol-1-yl)acetate, is in the field of corrosion inhibition. A comparative study revealed that derivatives such as Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate and Methyl 2-(benzamido)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl) acetate effectively inhibit the corrosion of mild steel in sulfuric acid solutions. These compounds are identified as mixed-type inhibitors, with detailed analysis provided through techniques like electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and scanning electron microscopy (SEM) (Elazhary et al., 2019).
Green Chemistry and Sustainable Synthesis
In the realm of green chemistry, the development of efficient and sustainable synthesis methods for triazole derivatives is noteworthy. A novel, metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions demonstrates the potential for high selectivity, atom economy, and environmental friendliness by avoiding traditional chromatography and isolation steps (Tortoioli et al., 2020).
Antimicrobial and Anticholinesterase Agents
Triazole derivatives have also shown promise as antimicrobial and anticholinesterase agents. Studies have synthesized and evaluated various triazole and triazolothiadiazine derivatives for their ability to inhibit acetylcholinesterase as well as their antimicrobial activities against a range of pathogens. These compounds have shown significant activity, making them potential candidates for drug development in combating microbial infections and diseases related to cholinesterase inhibition (Mohsen, 2012).
Antiviral Research
In the context of antiviral research, particularly against COVID-19, certain triazole-thiadiazole hybrids derived from methyl 2-(1H-1,2,3-triazol-1-yl)acetate precursors have been synthesized and identified as potential inhibitors of the main protease of the coronavirus. This highlights the role of triazole derivatives in the development of novel antiviral compounds (Rashdan et al., 2021).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, the structural modification and synthesis of triazole compounds, including those related to methyl 2-(1H-1,2,4-triazol-1-yl)acetate, have led to the discovery of molecules with potential therapeutic applications. These compounds are being explored for their pharmacological properties, including their role as ligands in metal-mediated reactions and their potential in drug design due to their diverse biological activities (Karlsson et al., 2017).
Safety And Hazards
The safety and hazards associated with “methyl 2-(1H-1,2,4-triazol-1-yl)acetate” can be determined based on its chemical structure and the known safety profiles of similar compounds. For instance, some triazole derivatives are known to cause skin irritation, serious eye irritation, and may be harmful if inhaled or swallowed .
Future Directions
The future directions for the research and development of “methyl 2-(1H-1,2,4-triazol-1-yl)acetate” and similar compounds could include the exploration of their potential applications in various fields. For instance, the development of more efficient and sustainable synthesis methods for these compounds could be a promising area of research . Additionally, further studies could be conducted to explore their potential biological activities and mechanisms of action .
properties
IUPAC Name |
methyl 2-(1,2,4-triazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)2-8-4-6-3-7-8/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKABMNEWUTJQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363125 |
Source
|
Record name | methyl 2-(1H-1,2,4-triazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(1H-1,2,4-triazol-1-yl)acetate | |
CAS RN |
106535-16-4 |
Source
|
Record name | methyl 2-(1H-1,2,4-triazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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